molecular formula C16H12ClNOS B1532447 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160257-14-6

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1532447
M. Wt: 301.8 g/mol
InChI Key: FVCCQQVZWYJFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used in proteomics research .

Scientific Research Applications

Photovoltaic Properties and Device Fabrication
In the domain of photovoltaic devices, similar quinoline derivatives have been investigated for their potential in organic-inorganic photodiode fabrication. The photovoltaic properties of these compounds, when deposited via thermal evaporation techniques, have been characterized, revealing notable photovoltaic behavior in dark and under illumination conditions. This research points toward the utility of such compounds in enhancing the performance of photodiodes and potentially other optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalysis in Polymerization Processes
The catalytic capabilities of quinoline derivatives have been explored, with findings indicating their effectiveness in olefin polymerization processes. Studies on chromium(III) complexes that incorporate quinoline structures have demonstrated high activity and temperature stability, making them valuable catalysts for ethylene polymerization. This suggests the potential of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride related compounds in industrial polymer production processes (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Advanced Material Synthesis
Further investigations into the chemistry of quinoline derivatives have led to the synthesis of novel heterocyclic compounds with potential applications in materials science. For example, the synthesis of fused quinoline heterocycles has been reported, offering new avenues for the development of materials with unique electronic and photophysical properties. Such research underscores the versatility of quinoline derivatives in synthesizing complex molecules for various scientific and technological applications (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).

properties

IUPAC Name

6-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-2-10-5-6-13-11(8-10)12(16(17)19)9-14(18-13)15-4-3-7-20-15/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCQQVZWYJFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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